molecular formula C8H12N2O4 B12281233 Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)- CAS No. 710-77-0

Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-

Cat. No.: B12281233
CAS No.: 710-77-0
M. Wt: 200.19 g/mol
InChI Key: YMTYASPTCHULMT-UHFFFAOYSA-N
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Description

Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water and has a melting point of approximately 245°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, typically involves the reaction of diethyl malonate with urea under basic conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as nonselective central nervous system depressants by promoting the binding of inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to an overall depressant effect .

Comparison with Similar Compounds

Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, can be compared with other barbituric acid derivatives such as:

Uniqueness

The uniqueness of barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other barbituric acid derivatives .

Conclusion

Barbituric acid, 5-ethyl-5-(2-hydroxyethyl)-, is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions, making it valuable in research and industrial applications.

Properties

CAS No.

710-77-0

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

5-ethyl-5-(2-hydroxyethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H12N2O4/c1-2-8(3-4-11)5(12)9-7(14)10-6(8)13/h11H,2-4H2,1H3,(H2,9,10,12,13,14)

InChI Key

YMTYASPTCHULMT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CCO

Origin of Product

United States

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